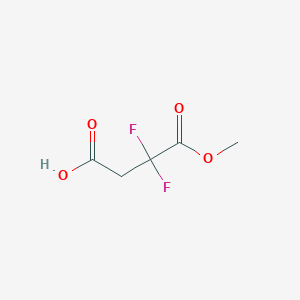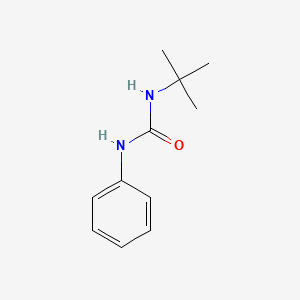
4-bromo-3-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-methylbut-1-ene is an organic compound with the molecular formula C4H7Br. It is a colorless liquid with a low boiling point. It is a reactive alkyl halide and is used as a reagent in organic synthesis. This compound is a useful synthetic intermediate for a variety of organic molecules.
Mécanisme D'action
4-bromo-3-methylbut-1-ene is a reactive alkyl halide and acts as a nucleophile in organic synthesis. It can react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. It can also react with acids to form bromide ions, which can then be used to form new carbon-halogen bonds.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-3-methylbut-1-ene in laboratory experiments include its low boiling point, its low cost, and its availability. The main limitation of using this compound in laboratory experiments is its reactivity. It is a highly reactive compound and should be handled with care.
Orientations Futures
For the use of 4-bromo-3-methylbut-1-ene include its use in the synthesis of novel pharmaceuticals and other organic molecules. It could also be used in the synthesis of polymers and other materials for use in industrial applications. Additionally, it could be used in the synthesis of new catalysts for use in organic synthesis. Finally, it could be used in the synthesis of new dyes and pigments for use in the textile industry.
Méthodes De Synthèse
4-bromo-3-methylbut-1-ene can be synthesized from the reaction of 4-bromo-3-methylbut-1-ol with hydrogen bromide in the presence of a strong acid. The reaction of 4-bromo-3-methylbut-1-ol with bromine in the presence of sodium bromide is another method for the synthesis of this compound.
Applications De Recherche Scientifique
4-bromo-3-methylbut-1-ene is a useful synthetic intermediate for a variety of organic molecules. It has been used in the synthesis of imidazolium-based ionic liquids, which are used as solvents in organic synthesis. It has also been used in the synthesis of novel antifungal agents, as well as in the synthesis of dibenzofuran-based compounds for use as potential anticancer agents.
Propriétés
IUPAC Name |
4-bromo-3-methylbut-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUREIGPQBHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)
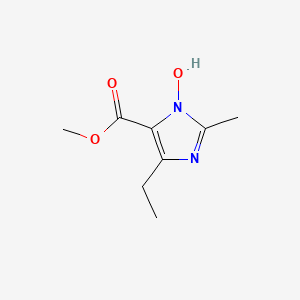
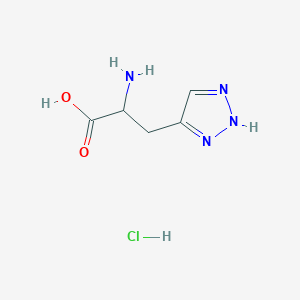
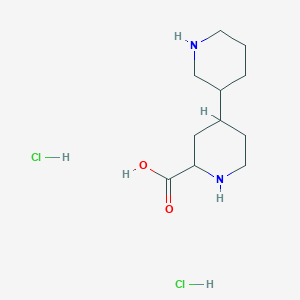
![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
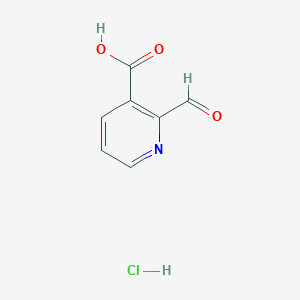
![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)


